molecular formula C27H22N2O7 B11090922 6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one

6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one

Cat. No.: B11090922
M. Wt: 486.5 g/mol
InChI Key: RBKJZXJQEWZNDV-FMIVXFBMSA-N
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Description

6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a nitro group, and a phenyl group, along with a trimethoxyphenyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-nitro-4-phenylquinolin-2(1H)-one with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The phenyl and trimethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted quinolines, halogenated derivatives, and other functionalized quinoline compounds.

Scientific Research Applications

6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro group and the quinoline core is crucial for its biological activity, as these functional groups can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-nitro-4-phenylquinolin-2(1H)-one
  • 3-(3,4,5-trimethoxyphenyl)prop-2-enoylquinoline
  • 4-phenylquinolin-2(1H)-one

Uniqueness

6-nitro-4-phenyl-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]quinolin-2(1H)-one is unique due to the combination of its functional groups, which impart specific chemical and biological properties

Properties

Molecular Formula

C27H22N2O7

Molecular Weight

486.5 g/mol

IUPAC Name

6-nitro-4-phenyl-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-1H-quinolin-2-one

InChI

InChI=1S/C27H22N2O7/c1-34-22-13-16(14-23(35-2)26(22)36-3)9-12-21(30)25-24(17-7-5-4-6-8-17)19-15-18(29(32)33)10-11-20(19)28-27(25)31/h4-15H,1-3H3,(H,28,31)/b12-9+

InChI Key

RBKJZXJQEWZNDV-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C4=CC=CC=C4

Origin of Product

United States

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